molecular formula C7H5ClN2O B039355 3-Chloro-1H-indazol-6-OL CAS No. 116570-49-1

3-Chloro-1H-indazol-6-OL

Cat. No.: B039355
CAS No.: 116570-49-1
M. Wt: 168.58 g/mol
InChI Key: JYZFLTVAMGBVNS-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazol-6-OL is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the sixth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-indazol-6-OL can be achieved through several methods:

    Transition Metal-Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst.

    Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-indazol-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 1H-indazol-6-OL.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines.

Major Products Formed

    Oxidation: Formation of 3-chloro-1H-indazol-6-one.

    Reduction: Formation of 1H-indazol-6-OL.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1H-indazol-6-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.

    3-Chloro-1H-indazole: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.

    6-Hydroxy-1H-indazole: Lacks the chlorine atom, which influences its biological activity and chemical properties.

Uniqueness

3-Chloro-1H-indazol-6-OL is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-chloro-2H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVOJLPFEDCFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646681
Record name 3-Chloro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116570-49-1
Record name 3-Chloro-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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